molecular formula C25H22N2O5S B3629575 4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B3629575
M. Wt: 462.5 g/mol
InChI Key: JGDIXIOUKGIXLO-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the core oxadiazole ring. This can be achieved through the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The final step involves the esterification of the benzoic acid derivative with the oxadiazole compound under suitable conditions, often using a dehydrating agent such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and aromatic substituents likely play key roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and sulfonyl-substituted aromatic compounds. Examples include:

Uniqueness

What sets 4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or structural characteristics .

Properties

IUPAC Name

(4-propan-2-ylsulfonylphenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17(2)33(29,30)22-13-11-18(12-14-22)16-31-25(28)21-10-6-9-20(15-21)24-27-26-23(32-24)19-7-4-3-5-8-19/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDIXIOUKGIXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 2
4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 3
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4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 4
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4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 6
4-(isopropylsulfonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

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